molecular formula C9H12N2 B120356 2-ethenyl-N,N-dimethylpyridin-4-amine CAS No. 151732-33-1

2-ethenyl-N,N-dimethylpyridin-4-amine

Cat. No.: B120356
CAS No.: 151732-33-1
M. Wt: 148.2 g/mol
InChI Key: LYUOMZRJAXSOFQ-UHFFFAOYSA-N
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Description

    Reagents: N,N-dimethyl-4-aminopyridine, vinyl bromide

    Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, at a temperature range of 50-80°C.

    Reaction: [ \text{N,N-dimethyl-4-aminopyridine} + \text{vinyl bromide} \rightarrow \text{2-ethenyl-N,N-dimethylpyridin-4-amine} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes

  • Alkylation of 4-aminopyridine

      Reagents: 4-aminopyridine, dimethyl sulfate

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

      Reaction: [ \text{4-aminopyridine} + \text{dimethyl sulfate} \rightarrow \text{N,N-dimethyl-4-aminopyridine} ]

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: The reaction is typically carried out in an aqueous medium, at a temperature range of 25-50°C.

      Products: Oxidation of the ethenyl group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran, at a temperature range of 0-25°C.

      Products: Reduction of the ethenyl group can lead to the formation of ethyl-substituted derivatives.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.

      Products: Substitution reactions can lead to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, aqueous medium, 25-50°C

    Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran, 0-25°C

    Substitution: Bromine, chlorine, dichloromethane, 0-25°C

Scientific Research Applications

Chemistry

2-ethenyl-N,N-dimethylpyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other metal-dependent biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 2-ethenyl-N,N-dimethylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s ability to form stable complexes with metal ions can influence its activity and specificity.

Molecular Targets and Pathways

    Enzymes: this compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups.

    Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channels: By interacting with ion channels, this compound can affect ion transport and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-ethenylpyridine: Lacks the dimethylamino group, making it less versatile in terms of functionalization.

    N,N-dimethyl-4-aminopyridine: Lacks the ethenyl group, limiting its reactivity in certain types of reactions.

    4-aminopyridine: Lacks both the ethenyl and dimethylamino groups, making it less reactive and versatile.

Uniqueness

2-ethenyl-N,N-dimethylpyridin-4-amine is unique due to the presence of both the ethenyl and dimethylamino groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. The compound’s ability to form stable complexes with metal ions further distinguishes it from similar compounds, making it valuable in both research and industrial applications.

Properties

IUPAC Name

2-ethenyl-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUOMZRJAXSOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597988
Record name 2-Ethenyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151732-33-1
Record name 2-Ethenyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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